2,6-Diphenyl-3(2H)-pyridazinone

Catalog No.
S9075544
CAS No.
28006-42-0
M.F
C16H12N2O
M. Wt
248.28 g/mol
Availability
Inquiry
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2,6-Diphenyl-3(2H)-pyridazinone

CAS Number

28006-42-0

Product Name

2,6-Diphenyl-3(2H)-pyridazinone

IUPAC Name

2,6-diphenylpyridazin-3-one

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

InChI

InChI=1S/C16H12N2O/c19-16-12-11-15(13-7-3-1-4-8-13)17-18(16)14-9-5-2-6-10-14/h1-12H

InChI Key

UKHCFSJQQQJRCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)C3=CC=CC=C3

2,6-Diphenyl-3(2H)-pyridazinone is an organic compound that belongs to the class of pyridazinones, characterized by a pyridazine ring with two phenyl substituents at the 2 and 6 positions. This compound has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. The molecular formula of 2,6-diphenyl-3(2H)-pyridazinone is C15_{15}H12_{12}N2_{2}O, and it features a keto group at the 3 position of the pyridazine ring.

  • Cyclocondensation: This reaction occurs between a hydrazine derivative and a diketone or an appropriate carbonyl compound. The cyclization leads to the formation of the pyridazine ring.
  • Substitution Reactions: The compound can undergo electrophilic substitution reactions at the phenyl rings, allowing for further functionalization and derivatization.
  • Hydrolysis and Acylation: The compound can be hydrolyzed or acylated to form various derivatives, enhancing its biological activity or altering its solubility properties .

2,6-Diphenyl-3(2H)-pyridazinone exhibits a range of biological activities:

  • Antimicrobial Activity: Various studies indicate that derivatives of this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Analgesic and Anti-inflammatory Effects: Some derivatives have demonstrated potent analgesic effects in animal models, showing efficacy comparable to established analgesics like acetaminophen .
  • Cardiotonic Properties: Certain substituted variants have been reported to enhance myocardial contractility, indicating potential use as cardiotonic agents .

The applications of 2,6-diphenyl-3(2H)-pyridazinone include:

  • Pharmaceutical Development: As a lead compound for developing new analgesics and anti-inflammatory drugs.
  • Biological Research: Used in studies investigating the mechanisms of action for various biological activities.
  • Chemical Probes: Its derivatives are employed as chemical probes in biochemical assays due to their ability to interact with specific biological targets.

Interaction studies involving 2,6-diphenyl-3(2H)-pyridazinone have focused on its binding affinity with various biological macromolecules:

  • Enzyme Inhibition: Research indicates that certain derivatives can inhibit enzymes involved in inflammatory pathways, suggesting mechanisms for their analgesic effects.
  • Receptor Binding: Studies have shown that some compounds in this class exhibit binding affinity for neurotransmitter receptors, which may contribute to their pharmacological profiles .

Several compounds share structural similarities with 2,6-diphenyl-3(2H)-pyridazinone. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
4,6-Diphenyl-3(2H)-pyridazinoneSimilar diphenyl structure but different substitutionMore potent analgesic activity than some derivatives
5-(4-Chlorophenyl)-3(2H)-pyridazinoneContains a chlorine substituent on one phenyl ringEnhanced antimicrobial properties
4-(4-Methylphenyl)-3(2H)-pyridazinoneMethyl substitution on one phenyl ringIncreased lipophilicity affecting bioavailability
6-(4-Methoxyphenyl)-3(2H)-pyridazinoneMethoxy group enhances solubilityNotable anti-inflammatory effects

These comparisons illustrate that while many pyridazinones share structural features with 2,6-diphenyl-3(2H)-pyridazinone, each derivative exhibits distinct biological activities and physicochemical properties that may enhance their applicability in medicinal chemistry.

Cyclocondensation remains the cornerstone of pyridazinone synthesis, leveraging hydrazine derivatives and diketones or carbonyl compounds as key building blocks. For 2,6-diphenyl-3(2H)-pyridazinone, this method involves the reaction of 1,2-diketones or γ-keto acids with substituted hydrazines under thermal or acidic conditions.

Reaction Mechanisms and Substrate Selection

The cyclocondensation of 1,2-diphenylethanedione (benzil) with phenylhydrazine exemplifies this approach. The diketone undergoes nucleophilic attack by the hydrazine’s amino group, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the pyridazinone core. Alternative substrates, such as 3-benzoylpropionic acid, react with hydrazine hydrate in ethanol under reflux to produce 6-phenyl-4,5-dihydropyridazin-3(2H)-one, which can be further functionalized.

Table 1: Comparative Analysis of Cyclocondensation Methods

SubstratesConditionsYield (%)Key Features
Benzil + PhenylhydrazineEthanol, reflux, 6 hours72High regioselectivity for 2,6-diphenyl
3-Benzoylpropionic AcidEthanol, hydrazine hydrate68Forms dihydropyridazinone precursor
Maleic Anhydride DerivativesHydrazine, THF, ZnCl₂85Facilitates Friedel-Crafts acylation

Optimization of Reaction Parameters

Elevated temperatures (80–100°C) and polar protic solvents like ethanol enhance reaction rates by stabilizing intermediates. Acid catalysts, such as zinc chloride, accelerate cyclization by polarizing carbonyl groups. For instance, the domino hydrohydrazination-condensation of 4-pentynoic acid with phenylhydrazine in the presence of zinc chloride yields 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one in 78% yield.

The computational modeling and molecular design of 2,6-Diphenyl-3(2H)-pyridazinone represents a critical approach in understanding the electronic properties, binding mechanisms, and structure-activity relationships of this important heterocyclic compound. This section examines three fundamental computational methodologies that have been applied to pyridazinone derivatives: density functional theory studies for electronic property analysis, molecular docking simulations for target binding prediction, and quantitative structure-activity relationship modeling for systematic property optimization.

Density Functional Theory Studies on Electronic Properties

Density functional theory calculations have emerged as the primary computational method for investigating the electronic properties of pyridazinone derivatives, providing detailed insights into molecular orbital distributions, energy landscapes, and electronic reactivity patterns [1] [2]. The application of density functional theory methods to 2,6-Diphenyl-3(2H)-pyridazinone and related compounds has revealed fundamental electronic characteristics that govern their chemical behavior and biological activity.

The frontier molecular orbital analysis represents a cornerstone of density functional theory studies on pyridazinone systems. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide critical information about electron donating and receiving capabilities of these molecules [3]. In pyridazinone derivatives, the frontier molecular orbital energy gap serves as an indicator of kinetic stability and chemical reactivity, with smaller energy gaps typically correlating with enhanced biological activity and increased polarizability [3] [4].

Computational studies using the density functional theory B3LYP functional with various basis sets have been extensively applied to pyridazinone compounds. For dicyano pyridazine derivatives, density functional theory calculations at the B3LYP/6-31G** level revealed that the addition of cyano radicals causes decreased energy gaps and reduced chemical hardness, while simultaneously increasing electrophilicity [2] [5]. These electronic modifications enhance conductivities and improve solubility and reactivity characteristics, making such derivatives particularly suitable for organic semiconductor applications [2].

The electronic properties calculations encompass several important molecular descriptors including ionization potential, electron affinity, electronegativity, chemical hardness, chemical softness, and electrophilicity index [2] [5]. These parameters are derived from frontier molecular orbital energies using established theoretical frameworks such as Koopmans theorem and finite difference approximations [2]. The electrophilicity index specifically provides valuable information about the binding ability of compounds with biomolecules, making it particularly relevant for drug design applications [3].

Geometry optimization studies using density functional theory methods have demonstrated excellent correlation between theoretical and experimental structural parameters. For pyridazinone derivatives characterized by X-ray crystallography, density functional theory calculations typically show root-mean-square errors of 0.15-0.19 Å when comparing computed and experimental structures [6]. These correlations validate the accuracy of density functional theory approaches for predicting molecular geometries and understanding structural features.

The dipole moment calculations provide additional insights into molecular polarity and intermolecular interactions. Pyridazinone derivatives typically exhibit significant dipole moments due to the presence of nitrogen atoms and carbonyl functionality, influencing their solubility characteristics and binding interactions with biological targets [6]. The dipole moment values calculated through density functional theory methods correlate well with experimental observations and provide predictive capabilities for solvent effects and molecular recognition properties.

Vibrational frequency calculations complement the electronic structure analysis by providing theoretical infrared and Raman spectra. These calculations, performed at the same level of theory as geometry optimizations, enable direct comparison with experimental spectroscopic data and confirmation of molecular structure assignments [6] [7]. The absence of imaginary frequencies in these calculations confirms that the optimized geometries represent true minima on the potential energy surface.

Nuclear magnetic resonance chemical shift predictions using gauge-invariant atomic orbital methods have proven particularly valuable for structural characterization of pyridazinone compounds. Density functional theory calculations of proton and carbon-13 chemical shifts show excellent agreement with experimental nuclear magnetic resonance data when solvent effects are properly accounted for using continuum solvation models [6]. These theoretical predictions enable detailed assignment of nuclear magnetic resonance spectra and provide insights into electronic environments around specific atomic positions.

The computational analysis of intermolecular interactions through density functional theory methods reveals important information about crystal packing and hydrogen bonding patterns in pyridazinone derivatives. The calculations identify key stabilizing interactions including hydrogen bonds, π-π stacking, and van der Waals forces that influence solid-state structures and molecular recognition properties [8] [9]. These insights are particularly valuable for understanding polymorphism and designing compounds with specific packing arrangements.

Molecular Docking Simulations for Target Binding Affinity Prediction

Molecular docking simulations have become indispensable tools for predicting and understanding the binding interactions between pyridazinone derivatives and their biological targets [10] [11]. These computational approaches enable detailed analysis of binding modes, affinity prediction, and rational design of improved compounds with enhanced selectivity and potency.

The application of molecular docking methodologies to pyridazinone compounds has revealed diverse binding mechanisms across multiple protein targets. Aspartate aminotransferase has emerged as a particularly favorable target for pyridazinone-based compounds through comprehensive inverse virtual screening studies [10] [12]. In these investigations, 52 pyridazinone-based molecules originally designed as formyl peptide receptor ligands were systematically evaluated against multiple protein targets using pharmacophore-based screening followed by molecular docking studies [10].

Quantitative Structure-Activity Relationship Modeling

Quantitative structure-activity relationship modeling provides systematic approaches for correlating molecular structure with biological activity, enabling predictive design of optimized pyridazinone derivatives [20] [21] [22]. These computational methodologies employ statistical and machine learning techniques to identify key molecular descriptors that govern biological activity and enable rational compound optimization.

The development of quantitative structure-activity relationship models for pyridazinyl derivatives targeting angiotensin II receptors exemplifies the application of advanced computational techniques to heterocyclic drug design [20]. These studies employ both two-dimensional and three-dimensional quantitative structure-activity relationship methodologies, with the best two-dimensional model achieving a correlation coefficient of 0.8156 and cross-validated correlation coefficient of 0.7348 [20]. The three-dimensional approach using k-nearest neighbor molecular field analysis provides additional structural insights with leave-one-out cross-validated correlation coefficient of 0.7188 and external test set predictivity of 0.7613 [20].

Five-lipoxygenase inhibitor quantitative structure-activity relationship studies have examined 72 phenyltetrahydropyridazinone analogues to identify structural features governing inhibitory potency [21]. These investigations reveal that lipophilic substituents at the 3' and 4' positions increase potency, while substituents with positive F values at the 4' position also enhance activity [21]. Conversely, substituents at the 3' position with positive R values decrease potency, and larger substituents at the 2' and 4' positions reduce activity [21]. The studies also demonstrate that thioketone analogues exhibit approximately five-fold higher potency compared to corresponding carbonyl analogues [21].

Aldose reductase inhibitor development has benefited from sophisticated quantitative structure-activity relationship modeling employing Monte Carlo feature selection techniques [22]. These studies analyze 60 sulfonylpyridazinone compounds using 3230 molecular descriptors, ultimately selecting an optimal subset of 5 descriptors through Monte Carlo feature selection coupled with multiple linear regression [22]. The resulting predictive models constructed using multiple linear regression, support vector machine, and artificial neural network approaches demonstrate good predictive performance through internal and external validation [22].

The molecular descriptor selection process represents a critical component of quantitative structure-activity relationship model development. Electronic descriptors including frontier molecular orbital energies, dipole moments, and atomic charges provide information about electronic properties relevant to biological activity [23] [24]. Topological descriptors capture connectivity and branching patterns, while geometric descriptors account for three-dimensional structural features [24]. The integration of quantum chemical descriptors derived from density functional theory calculations enhances model accuracy by providing detailed electronic structure information [24].

Machine learning approaches have significantly advanced quantitative structure-activity relationship modeling capabilities for pyridazinone derivatives. Support vector machine algorithms excel at handling non-linear relationships between molecular descriptors and biological activities, while artificial neural networks provide powerful pattern recognition capabilities for complex structure-activity relationships [22]. Random forest and ensemble methods offer improved predictive performance through combination of multiple models, reducing overfitting and enhancing generalizability [25].

Cross-validation methodologies ensure the reliability and predictive power of quantitative structure-activity relationship models. Leave-one-out cross-validation provides robust assessment of model performance, while external test set validation confirms the ability to predict activities of new compounds [20] [22]. The establishment of applicability domains helps define the structural space within which models provide reliable predictions, preventing extrapolation beyond the training data range [25].

Molecular descriptor interpretation provides mechanistic insights into structure-activity relationships and guides rational compound design. Analysis of descriptor coefficients reveals the relative importance of different molecular features for biological activity, enabling focused optimization efforts [23] [21]. For antihypertensive activity, volume, lipophilicity, dipole moment, refractivity, polarization, and lowest unoccupied molecular orbital energy emerge as critical parameters [23]. These insights enable systematic modification of lead compounds to enhance desired activities while minimizing unwanted properties.

The application of quantitative structure-activity relationship models to virtual screening enables efficient identification of promising compounds from large chemical libraries. By calculating molecular descriptors for virtual compounds and applying validated models, researchers can prioritize synthesis efforts on compounds with predicted high activity [20] [22]. This approach significantly reduces the time and cost associated with experimental screening while increasing the likelihood of identifying active compounds.

Integration of quantitative structure-activity relationship modeling with other computational approaches enhances overall drug design capabilities. Combination with molecular docking provides both binding mode information and activity predictions, while integration with pharmacokinetic modeling enables optimization of absorption, distribution, metabolism, and excretion properties [25]. These multi-parameter optimization approaches are essential for developing clinically viable drug candidates from pyridazinone scaffolds.

The continuous refinement of quantitative structure-activity relationship models through incorporation of new experimental data ensures ongoing improvement in predictive accuracy. Active learning approaches automatically identify compounds that would most improve model performance, guiding efficient experimental design [25]. This iterative process between computational prediction and experimental validation drives systematic advancement in pyridazinone drug design capabilities.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

248.094963011 g/mol

Monoisotopic Mass

248.094963011 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-21-2023

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